3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol

CAS No.:

Cat. No.: VC18282245

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |

| Standard InChI | InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |

| Standard InChI Key | BALTYBYYNXBVSR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2C=NC=C2C(CCN)O |

Introduction

Molecular and Structural Characteristics

Basic Molecular Descriptors

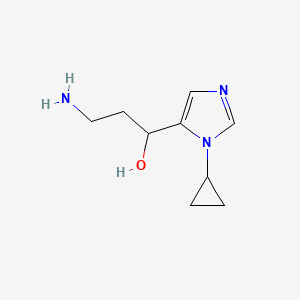

The compound's molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol . Its IUPAC name, 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol, reflects the positions of functional groups and substituents (Figure 1) . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1540690-32-1 |

| InChI | InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |

| InChIKey | BALTYBYYNXBVSR-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=NC=C2C(CCN)O |

The SMILES notation delineates a cyclopropyl group (C1CC1) attached to the nitrogen of an imidazole ring (N2C=NC=C2), which is further bonded to a propanol chain (C(CCN)O) .

Synthetic and Production Considerations

Synthetic Routes

-

Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or Simmons-Smith reactions.

-

Imidazole Ring Formation: Utilizing the Debus-Radziszewski reaction to construct the imidazole core from diaminoketones and aldehydes.

-

Functionalization: Sequential oxidation/reduction or nucleophilic substitution to install the propanol and amino groups.

Industrial Scalability

Industrial production would likely employ continuous-flow reactors to manage exothermic cyclopropanation steps and chromatographic purification to isolate enantiomers.

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Predicted moderate solubility in polar solvents (e.g., water, ethanol) due to -OH and -NH₂ groups.

-

pKa Values: The imidazole nitrogen (pKa ~6.5–7.0) and primary amine (pKa ~9.5–10.5) suggest pH-dependent ionization .

Reactivity Profile

The compound’s functional groups enable diverse reactions:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ketone (C=O) at propanol C1 |

| Esterification | Acetyl chloride, base | Acetylated hydroxyl group |

| Amide Formation | Carboxylic acid derivatives | Amide bond at C3 amino group |

Comparative Analysis with Analogues

| Compound | Structural Difference | Key Property Variation |

|---|---|---|

| 3-Amino-1-(1H-imidazol-5-yl)propan-1-ol | Lacks cyclopropyl group | Reduced steric hindrance |

| 1-Cyclopropylimidazole | No propanol/amino substituents | Lower solubility in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume